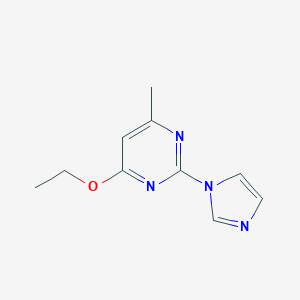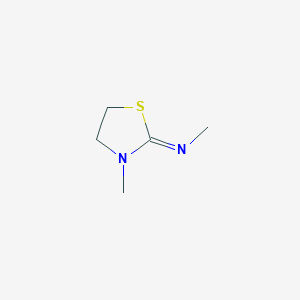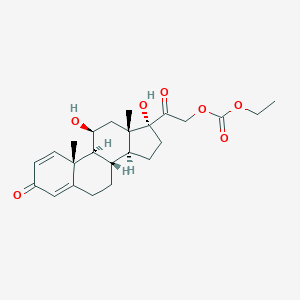
Karnamicin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin A2 is an aminoglycoside antibiotic that is used to treat bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria. Kanamycin A2 is synthesized by the bacterium Streptomyces kanamyceticus and has been used in the medical field since the 1950s.
Wirkmechanismus
Kanamycin A2 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically binds to the 16S rRNA in the 30S subunit of the ribosome, which prevents the ribosome from reading the genetic code and synthesizing proteins. This leads to the death of the bacteria.
Biochemische Und Physiologische Effekte
Kanamycin A2 has been shown to have a number of biochemical and physiological effects on bacteria. It has been shown to cause damage to the bacterial cell membrane, disrupt the electron transport chain, and cause oxidative stress. Kanamycin A2 has also been shown to induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Kanamycin A2 has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to obtain and has been well-studied, making it a useful tool in scientific research. However, there are also limitations to the use of kanamycin A2. It can be toxic to mammalian cells and can have unintended effects on bacterial physiology, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for the study of kanamycin A2. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Kanamycin A2 has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor properties. Additionally, there is ongoing research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new antibiotics that are less susceptible to resistance mechanisms.
Synthesemethoden
The synthesis of kanamycin A2 involves a complex process that requires several steps. The first step involves the fermentation of Streptomyces kanamyceticus in a nutrient-rich medium. The bacteria are then harvested and the kanamycin A2 is extracted from the culture using a solvent extraction method. The extracted kanamycin A2 is then purified using a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Kanamycin A2 has been extensively studied for its antibacterial properties and has been used in a variety of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics and has been used in the development of new antibiotics. Kanamycin A2 has also been used in the study of bacterial protein synthesis and has been used as a tool to manipulate gene expression in bacteria.
Eigenschaften
CAS-Nummer |
122535-49-3 |
|---|---|
Produktname |
Karnamicin A2 |
Molekularformel |
C17H23N3O6S |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
6-[2-(1,4-dihydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O6S/c1-17(2,24)6-5-9(21)16-19-8(7-27-16)10-13(25-3)14(26-4)12(22)11(20-10)15(18)23/h7,9,21-22,24H,5-6H2,1-4H3,(H2,18,23) |
InChI-Schlüssel |
XOGKIJDMWFVEFA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Kanonische SMILES |
CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

